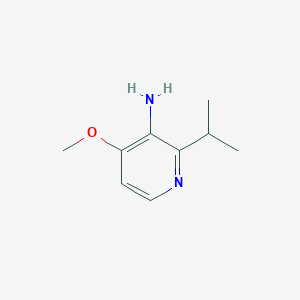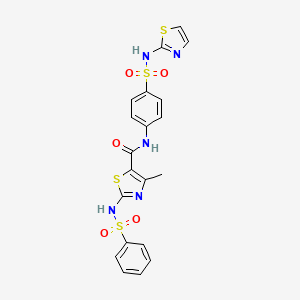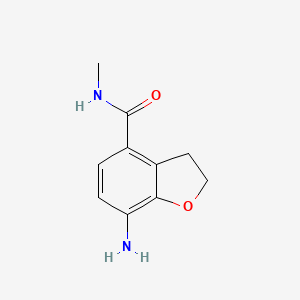![molecular formula C39H50O24 B13926454 3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosyloxyflavone, a type of flavonoid glycoside. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is characterized by the attachment of alpha-L-rhamnopyranosyl residues at positions 3 and 7 of the kaempferol molecule via glycosidic linkages . It has been isolated from the aerial parts of plants such as Vicia faba and Lotus edulis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves the glycosylation of kaempferol with alpha-L-rhamnose-D-glucose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The glycosylation reaction can be catalyzed by enzymes or chemical catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) may involve the extraction of kaempferol from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for large-scale production to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the kaempferol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of enzymes and proteins that play a role in these processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Kaempferol 3-O-rhamnoside: A similar compound with a single rhamnose moiety at position 3.
Kaempferol 7-O-rhamnoside: Another similar compound with a single rhamnose moiety at position 7.
Uniqueness
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is unique due to the presence of two rhamnose moieties, which may enhance its solubility, stability, and biological activity compared to other kaempferol glycosides. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C39H50O24 |
|---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
7-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12+,18-,19+,21-,22+,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,36+,37-,38+,39-/m0/s1 |
InChI Key |
VTRMLQBPGVHEHN-ZKNWTKPTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



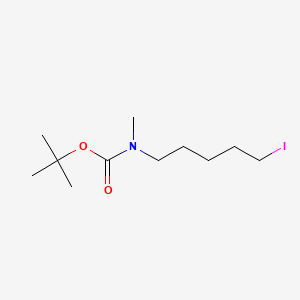
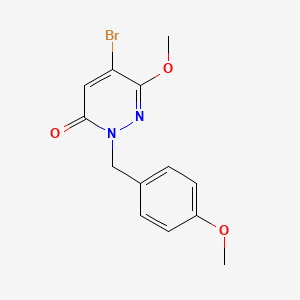
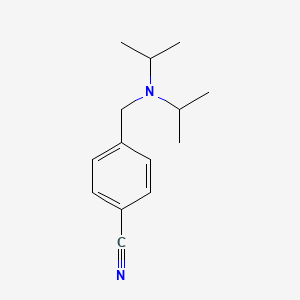
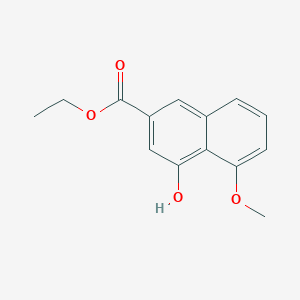
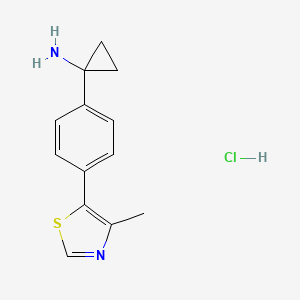
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
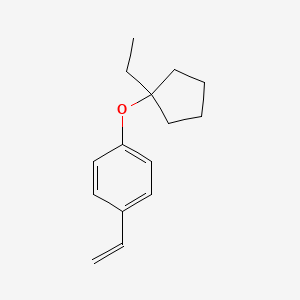
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
